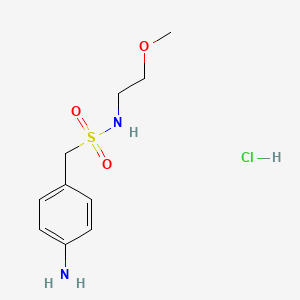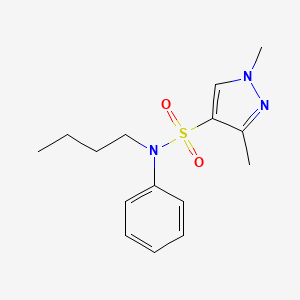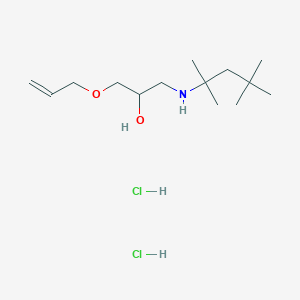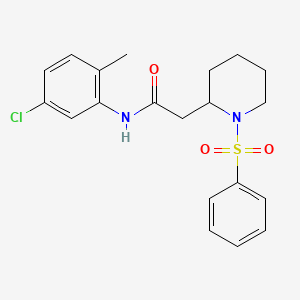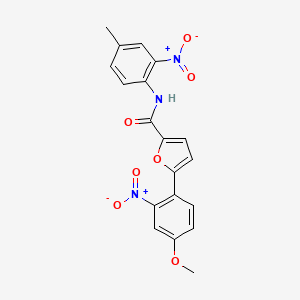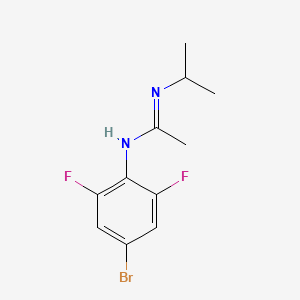
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-
Übersicht
Beschreibung
EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a compound of scientific interest due to its unique properties. It is a bifunctional reagent, meaning it can act as both a reducing agent and a protecting group, and it is highly water soluble. This makes it an attractive choice for applications in chemical synthesis, drug discovery, and biological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Formation of New Compounds
- EthaniMidaMide derivatives have been synthesized for the formation of new vic-dioxime complexes. These complexes have been investigated with metals like Co(II), Ni(II), Cu(II), and Zn(II), exhibiting various structural properties based on the metal-ligand ratio and coordination environment (Canpolat & Kaya, 2005).
Application in Drug Synthesis
- The synthesis of voriconazole, a broad-spectrum antifungal agent, involves a process that sets relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative. The process development explores diastereoselection, showcasing the application of such compounds in complex pharmaceutical synthesis (Butters et al., 2001).
Unique Acidity and Reactivity
- Studies on Naphthalene bisimides (NDIs) with EthaniMidaMide derivatives reveal unique acidity and reactivity properties. The unusual acidity of these compounds, contributing to their reactivity, has been rationalized using computational methods (Doria et al., 2009).
Electrophilic Aromatic Bromination
- EthaniMidaMide derivatives are utilized in the electrophilic aromatic bromination of aromatic ethers. This method presents an alternative to traditional, more hazardous bromination techniques (Xu Yong-nan, 2012).
NMR Studies and Molecular Structure Analysis
- In-depth NMR studies of EthaniMidaMide derivatives, such as the investigation of hindered rotations and magnetic anisotropy in crowded Diels–Alder adducts, provide valuable insights into the molecular and electronic structures of these compounds (Marshall et al., 2004).
Gas-Phase Fragmentation Studies
- The gas-phase dissociation chemistry of EthaniMidaMide derivatives offers insights into their stability and reactivity under different conditions, contributing to a deeper understanding of their potential applications in various fields (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDDZPXMZYLKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

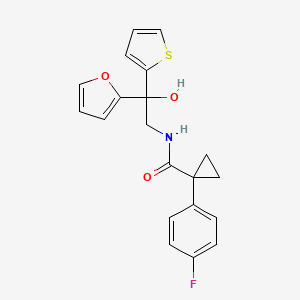
![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
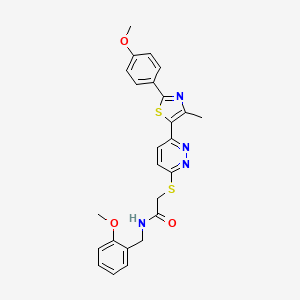
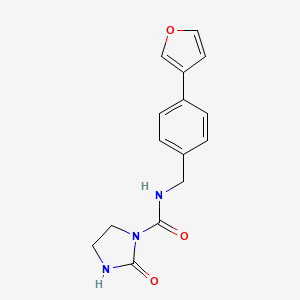
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)
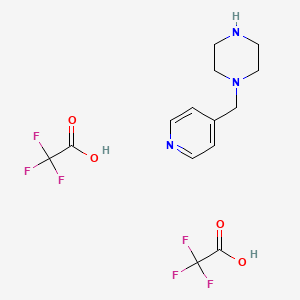
![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
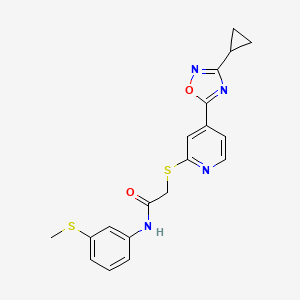
![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
